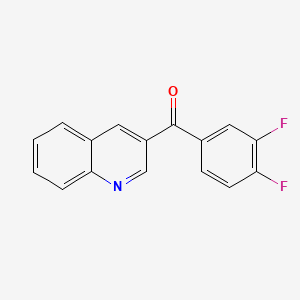

(3,4-Difluorophenyl)(quinolin-3-yl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

(3,4-difluorophenyl)-quinolin-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9F2NO/c17-13-6-5-11(8-14(13)18)16(20)12-7-10-3-1-2-4-15(10)19-9-12/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNCLQVQTCTEIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationships Sar and Structure Property Relationships Spr of 3,4 Difluorophenyl Quinolin 3 Yl Methanone Derivatives

Impact of Substituent Modifications on Biological Activity

Halogenation is a widely used strategy in medicinal chemistry to modulate a compound's biological and physicochemical properties. The introduction of halogen atoms, particularly fluorine, onto the phenyl ring of (phenyl)(quinolin-3-yl)methanone derivatives can profoundly influence their potency and selectivity. The difluorination at the 3- and 4-positions of the phenyl ring, as seen in the parent compound, is a specific modification intended to leverage the unique properties of fluorine, such as its high electronegativity and relatively small size. tandfonline.comnih.gov

The position and type of halogen substituent on the phenyl ring can lead to varied biological outcomes. For instance, comparisons between different halogenated analogues demonstrate this structure-activity relationship. While direct activity data for the compounds listed below is not specified in the provided context, their synthesis highlights the focus on exploring the chemical space around halogen substitution.

| Compound Name | Phenyl Ring Substitution |

| (3,4-Difluorophenyl)(quinolin-3-yl)methanone | 3,4-Difluoro |

| (2,4-Difluorophenyl)(quinolin-3-yl)methanone | 2,4-Difluoro |

| (4-Fluorophenyl)(quinolin-3-yl)methanone | 4-Fluoro |

| (3-Chlorophenyl)(quinolin-3-yl)methanone | 3-Chloro |

| (3-Bromophenyl)(quinolin-3-yl)methanone | 3-Bromo |

| (4-Iodophenyl)(quinolin-3-yl)methanone | 4-Iodo |

This table is generated based on synthesized compounds mentioned in scientific literature, illustrating the common practice of exploring various halogenation patterns to determine optimal substitution for biological activity.

In broader studies of quinoline (B57606) derivatives, halogenation has been shown to enhance desired therapeutic properties. For example, in a series of azetidine-2-one scaffold-based quinoline derivatives, a chloro-substitution at a specific position was found to confer maximum anti-inflammatory properties. Subtle tweaks, such as the placement of fluorine atoms, can be engineered to improve properties like blood-brain barrier permeability and fine-tune pharmacokinetics.

Beyond halogens, the introduction of other functional groups on the aromatic rings can significantly alter pharmacological efficacy. Electron-donating groups, such as methoxy (B1213986) (-OCH3), have been shown to enhance the activity of certain quinoline derivatives. For example, SAR studies on some antimalarial quinolines revealed that the presence of an electron-donating methoxy group enhanced activity, whereas an electron-withdrawing chloro group resulted in a loss of activity.

In the context of (phenyl)(quinolin-3-yl)methanone derivatives, the synthesis of analogues like (4-Methoxyphenyl)(quinolin-3-yl)methanone allows for direct comparison with halogenated counterparts to understand the electronic effects on a given biological target. Similarly, in other quinoline-based series, small hydrophobic substituents such as methyl (-CH3) groups have been shown to elevate inhibitory activity. The strategic placement of these groups is crucial, as their effects are often position-dependent.

Modifications to the core quinoline scaffold and any linker groups that connect it to other moieties are fundamental aspects of SAR. The quinoline nucleus itself is considered a "privileged scaffold," forming the foundation of many therapeutic agents. nih.gov The integrity and substitution pattern of this core are critical for biological interactions.

Research on related 4-aminoquinolines has emphasized that a substituent at the 3-position of the quinoline ring is an essential structural feature for potent biological activity. nih.gov This highlights the importance of the (3,4-difluorobenzoyl) group in the parent compound.

Linker modification is another key strategy. In studies of quinolin-4-yloxy based inhibitors, replacing an ether linker with an amide group was a successful modification. This change in the chemical bridge between the quinoline core and another part of the molecule can alter conformational flexibility and the potential for hydrogen bonding, thereby influencing interaction with biological targets.

Correlation Between Structural Features and Pharmacological Potency and Efficacy

A central goal of medicinal chemistry is to establish a clear correlation between the three-dimensional structure of a molecule and its biological function. For quinoline-based compounds, this involves understanding how specific functional groups and their spatial arrangement contribute to binding affinity, potency, and efficacy.

Computational methods, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, are employed to build predictive models that correlate structural features with activity. These models analyze the steric and electrostatic fields of a series of compounds to identify which structural characteristics are beneficial for enhancing a specific biological property, such as anticancer activity.

Experimentally, direct correlations can be established by observing the effects of specific substitutions. For instance, in a series of 4-phenoxyquinoline derivatives, the introduction of benzoyl and benzamide (B126) substituents at a specific position on the phenoxy group led to potent and highly specific inhibition of the platelet-derived growth factor receptor (PDGFr) tyrosine kinase. This demonstrates a direct link between a particular structural feature and selective pharmacological potency. Furthermore, broader physicochemical properties like lipophilicity and electronic character are often used to rationalize and predict the SAR for new derivatives.

Structure-Property Relationships Governing Preclinical ADME Characteristics

Beyond pharmacological activity (pharmacodynamics), the success of a drug candidate depends on its absorption, distribution, metabolism, and excretion (ADME) properties (pharmacokinetics). The relationship between a molecule's structure and its ADME profile, known as the structure-property relationship (SPR), is a critical focus of drug design. In silico ADME profiling is often used in the early stages to predict the pharmacokinetic viability of new compounds. acs.orgnih.gov

Metabolic stability is a crucial ADME parameter, as it influences the half-life and bioavailability of a compound. tandfonline.com A primary strategy for improving metabolic stability is to block metabolically labile sites within a molecule. bohrium.com The introduction of fluorine is a classic approach to achieve this. tandfonline.combohrium.com

The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) family. tandfonline.comresearchgate.net Therefore, substituting hydrogen atoms with fluorine at positions susceptible to metabolic attack can prevent or slow down the breakdown of the molecule, enhancing its stability and duration of action. tandfonline.comresearchgate.net The difluorination of the phenyl ring in this compound is a structural feature consistent with this design strategy. acs.orgacs.org

While direct fluorination at a metabolic hot spot is a common tactic, placing fluorine at adjacent or even distant sites can also influence metabolism through inductive electronic effects. tandfonline.com However, it is noteworthy that in some specific molecular contexts, fluorination does not necessarily prevent metabolism. nih.gov In certain cases, cytochrome P450 enzymes have been shown to catalyze oxidative defluorination, which can sometimes lead to the formation of toxic metabolites. manchester.ac.ukbohrium.com Therefore, the effect of fluorination on metabolic stability must be empirically evaluated for each new chemical series. nih.gov

Influence on Permeability and Efflux Properties

No specific studies were identified that investigate how structural modifications of this compound derivatives affect their ability to permeate biological membranes or act as substrates or inhibitors of efflux pumps like P-glycoprotein.

Strategies for Improving Aqueous Solubility

While general solubility enhancement strategies for quinoline-based compounds exist, there is no published research detailing specific methods that have been successfully applied to improve the aqueous solubility of this compound or its analogs.

Application of Efficiency Metrics in Structure-Based Optimization (e.g., Ligand Lipophilicity Efficiency)

There is a lack of published case studies or research papers that demonstrate the use of Ligand Lipophilicity Efficiency (LLE) or other efficiency metrics to guide the optimization of this compound derivatives.

Without dedicated research on this specific chemical series, any attempt to provide the requested detailed analysis would be speculative and would not meet the required standards of scientific accuracy. The scientific community awaits further research to elucidate the specific properties and potential of this compound and its derivatives.

Preclinical Pharmacological and Biological Investigations of 3,4 Difluorophenyl Quinolin 3 Yl Methanone Analogues

In Vitro Biological Activity Spectrum

The quinoline (B57606) nucleus is a privileged structure in medicinal chemistry, and its derivatives have demonstrated a wide spectrum of biological activities in laboratory settings. benthamscience.com In vitro studies are fundamental in elucidating the therapeutic potential of these compounds by assessing their effects on specific biological targets, such as cancer cells and microbial pathogens, in a controlled environment.

Quinoline and its analogues have been extensively investigated for their potential to combat cancer. arabjchem.orgnih.gov These compounds have been shown to exert cytotoxic and antiproliferative effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell survival and proliferation, such as tyrosine kinases and topoisomerases.

Numerous studies have demonstrated the efficacy of quinoline analogues against a diverse panel of human cancer cell lines, encompassing both solid tumors and hematological malignancies. For instance, certain quinoline-3-carboxylate derivatives have shown potent activity against MCF-7 breast cancer and K562 leukemia cell lines, with some compounds exhibiting IC₅₀ values as low as 0.33 µM and 0.28 µM, respectively. nih.govnih.gov

Novel quinoline-chalcone hybrids have also been synthesized and evaluated, with one particular compound, 12e, displaying excellent inhibitory potency against MGC-803 gastric cancer, HCT-116 colon cancer, and MCF-7 breast cancer cells, with IC₅₀ values of 1.38, 5.34, and 5.21 µM, respectively. mdpi.comnih.gov Furthermore, new 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones have demonstrated high cytotoxic effects against both MCF-7 and HL-60 (human promyelocytic leukemia) cells. nih.gov Similarly, other research has identified bis-quinoline analogues with submicromolar IC₅₀ values against several solid tumor cell lines, including HCT116 (colon), HeLa (cervical), M14 (melanoma), and HT1080 (fibrosarcoma). mdpi.com

Fluorinated quinoline analogues have shown particular promise against triple-negative breast cancer (TNBC), with several compounds demonstrating potent activity against MDA-MB-468 cells with IC₅₀ values in the range of 2.5–5 µM, while remaining non-toxic to non-tumorigenic breast cells. acs.orgacs.org Additionally, 8-Hydroxy-2-quinolinecarbaldehyde (compound 3) showed remarkable cytotoxicity against various human tumor cell lines, including hepatocellular carcinoma (Hep3B). nih.gov

The table below summarizes the in vitro antiproliferative activity of selected quinoline analogues against various cancer cell lines.

| Compound Class | Specific Analogue | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Source |

|---|---|---|---|---|---|

| Quinoline-3-carboxylate | 4m | MCF-7 | Breast | 0.33 | nih.gov |

| Quinoline-3-carboxylate | 4n | MCF-7 | Breast | 0.33 | nih.gov |

| Quinoline-3-carboxylate | 4k | K562 | Leukemia | 0.28 | nih.gov |

| Quinoline-3-carboxylate | 4m | K562 | Leukemia | 0.28 | nih.gov |

| Quinoline-Chalcone Hybrid | 12e | MGC-803 | Gastric | 1.38 | mdpi.comnih.gov |

| Quinoline-Chalcone Hybrid | 12e | HCT-116 | Colon | 5.34 | mdpi.comnih.gov |

| Quinoline-Chalcone Hybrid | 12e | MCF-7 | Breast | 5.21 | mdpi.comnih.gov |

| Fluorinated Quinoline | 6a | MDA-MB-468 | Triple-Negative Breast | ~2.5-5 | acs.orgacs.org |

| Fluorinated Quinoline | 6b | MDA-MB-468 | Triple-Negative Breast | ~2.5-5 | acs.orgacs.org |

| Fluorinated Quinoline | 6d | MDA-MB-468 | Triple-Negative Breast | ~2.5-5 | acs.orgacs.org |

| Fluorinated Quinoline | 6f | MDA-MB-468 | Triple-Negative Breast | ~2.5-5 | acs.orgacs.org |

| Bis-quinoline | 2a | HCT116 | Colon | <1 | mdpi.com |

| Bis-quinoline | 2a | HeLa | Cervical | 0.14 | mdpi.com |

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic and antiproliferative effects of chemical compounds on cancer cells. researchgate.net This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. researchgate.net Numerous studies on quinoline analogues have employed the MTT assay to quantify their anticancer activity.

For example, the antiproliferative activities of novel quinoline compounds were determined against U937 acute myeloid leukemia (AML) and HL60 acute promyelocytic leukemia (APL) cell lines using the MTT method after a 48-hour treatment period. mdpi.com Similarly, the cytotoxicity of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones was tested against HL-60 and MCF-7 cell lines with this assay. nih.gov The evaluation of quinolone and quinoline derivatives against breast (MCF-7), bone marrow (K-562), and cervical (HeLa) cancer cells has also been conducted via the MTT assay. nih.gov This method is a standard preliminary screening tool to identify promising anticancer candidates among newly synthesized quinoline derivatives. arabjchem.org

The clonogenic or colony formation assay is an in vitro method used to determine the ability of a single cell to proliferate indefinitely and form a colony. It is a critical test for assessing the long-term effectiveness of an anticancer agent. Research has shown that certain quinoline analogues can significantly inhibit the colony-forming ability of cancer cells.

Specifically, a novel quinoline-chalcone derivative, compound 12e, was found to inhibit the colony formation of MGC-803 gastric cancer cells in a dose-dependent manner. mdpi.comnih.gov In another study, fluorinated quinoline analogues (compounds 6a, 6b, and 6f) demonstrated a significant reduction in the colony formation capacity of MDA-MB-468 triple-negative breast cancer cells. acs.org At concentrations twice their IC₅₀, these compounds inhibited 80% of colony formation, indicating strong antitumorigenic potential. acs.org A separate novel quinoline derivative, compound 91b1, also demonstrated the ability to suppress cancer cell proliferation and colony formation. mdpi.com These findings suggest that beyond immediate cytotoxicity, these quinoline analogues can impair the long-term proliferative capacity of cancer cells.

The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery. benthamscience.com Analogues of this structure have been synthesized and evaluated for their efficacy against a wide range of pathogenic microorganisms, including bacteria, fungi, and parasites.

Quinoline derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Research into quinoline-based hydroxyimidazolium hybrids showed that while most compounds had limited activity against Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae, some were potent against the Gram-positive bacterium Staphylococcus aureus. nih.gov For instance, hybrid compound 7b was identified as a potent anti-staphylococcal agent with a Minimum Inhibitory Concentration (MIC) of 2 µg/mL. nih.gov

Other studies on quinolineaminoethanols also found that these analogues were generally more active against Gram-positive strains (S. aureus and Enterococcus faecalis) compared to Gram-negative strains (E. coli and Pseudomonas aeruginosa). nih.gov However, some derivatives in this class did show notable activity against E. coli with MIC values below 32 µg/mL. nih.gov The synthesis of new 4-acetylaminophenylaminoquinoline derivatives also yielded compounds with moderate inhibitory activity against various Gram-positive and Gram-negative bacterial strains. ekb.eg

The table below presents the in vitro antibacterial activity of selected quinoline-based hydroxyimidazolium hybrids.

| Compound | S. aureus (Gram-positive) MIC (µg/mL) | E. coli (Gram-negative) MIC (µg/mL) | K. pneumoniae (Gram-negative) MIC (µg/mL) | Source |

|---|---|---|---|---|

| 7a | >50 | >50 | >50 | nih.gov |

| 7b | 2 | >50 | 50 | nih.gov |

| 7c | >50 | >50 | >50 | nih.gov |

| 7d | >50 | >50 | >50 | nih.gov |

| 7e | >50 | >50 | >50 | nih.gov |

| 7f | >50 | >50 | >50 | nih.gov |

| 7g | >50 | >50 | >50 | nih.gov |

| 7h | 20 | >50 | >50 | nih.gov |

Antimicrobial Activities (Antibacterial, Antifungal, Antiparasitic)

Efficacy Against Fungal Strains

Analogues of (3,4-Difluorophenyl)(quinolin-3-yl)methanone have demonstrated notable efficacy against a variety of fungal pathogens. Research into fluorinated quinoline analogues has identified compounds with significant inhibitory activity against several plant-pathogenic fungi. nih.gov For instance, certain derivatives exhibited good activity, with inhibition rates exceeding 80% against Sclerotinia sclerotiorum. nih.gov Other analogues showed moderate activity (40-60% inhibition) against Alternaria solani and Pyricularia oryzae. nih.gov Notably, one compound's inhibitory effect against Phytophthora capsici was comparable to the positive control, Tebufloquin. nih.gov

In the quest for new azole antifungals, a series of agents incorporating a quinazolinone nucleus, a related heterocyclic system, were developed. One particularly potent derivative, (1R,2R)-7-chloro-3-[2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]quinazolin-4(3H)-one (UR-9825), was selected for extensive testing. nih.gov In vitro, UR-9825 showed activity superior to established antifungals like fluconazole (B54011) and itraconazole. nih.gov The stereochemistry of this compound was found to be crucial for its activity, as its enantiomer and one of its epimers were inactive. nih.gov Furthermore, tetrahydroquinoline derivatives linked to a furan-2-carboxamide moiety have also been recognized for their potential antifungal properties. mdpi.com

Table 1: In Vitro Antifungal Activity of Selected Quinoline Analogues

| Fungal Strain | Analogue Type | Observation | Reference |

|---|---|---|---|

| Sclerotinia sclerotiorum | Fluorinated quinoline esters | Good activity (>80% inhibition) | nih.gov |

| Rhizoctonia solani | Fluorinated quinoline esters | Good activity (80.8% inhibition) | nih.gov |

| Phytophthora capsici | Fluorinated quinoline esters | Moderate activity (58.1% inhibition), same as Tebufloquin | nih.gov |

| Alternaria solani | Fluorinated quinoline esters | Moderate activity (40-60% inhibition) | nih.gov |

| Pyricularia oryzae | Fluorinated quinoline esters | Moderate activity (40-60% inhibition) | nih.gov |

| Various | (1R,2R)-7-chloro-3-[2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]quinazolin-4(3H)-one | Superior to fluconazole and itraconazole | nih.gov |

Antileishmanial and Antimalarial Properties Against Parasitic Forms

The quinoline core is historically significant in antiparasitic drug discovery, and modern analogues continue this legacy. A new class of 3-arylquinolines has been reported as potent inhibitors of the intramacrophage amastigote form of Leishmania parasites. acs.org One early lead compound demonstrated an EC50 of 120 nM against L. mexicana with a 30-fold selectivity for the parasite over host macrophages. acs.org Importantly, this compound retained its activity against strains of L. donovani that are resistant to standard antimonial drugs. acs.org

Similarly, quinazolinone derivatives have been explored for their antiparasitic effects. A series of 3-aryl-2-styryl substituted-4(3H)-quinazolinones yielded compounds with pronounced antimalarial and antileishmanial activities. nih.gov In antimalarial assays, two compounds showed significant suppression of Plasmodium berghi in vivo (70.01% and 74.18%). nih.gov The entire series exhibited antileishmanial effects against L. donovani that were comparable or superior to the conventional drug, miltefosine (B1683995). nih.gov One derivative, (E)-2-(4-nitrostyryl)-3-phenylquinazolin-4(3H)-one, was found to be twice as active as miltefosine and 150 times more active than amphotericin B. nih.gov

Quinoxaline 1,4-dioxide derivatives, considered bioisosteres of quinolines, have also been assessed. While they were not effective against Plasmodium falciparum, two compounds in the series showed good activity against axenic forms of Leishmania infantum. mdpi.com

Antioxidant Activity (e.g., Free Radical Scavenging)

Several classes of quinoline-related compounds have been investigated for their ability to counteract oxidative stress by scavenging free radicals. The free radical scavenging activity is a key measure of antioxidant potential. researchgate.net Studies on hydrazinecarbothioamides and 1,2,4-triazoles containing a 2,4-difluorophenyl moiety have demonstrated excellent antioxidant activity in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.net

The quinoline moiety itself, particularly when substituted with phenolic hydroxyl groups or an imine unit, is known to contribute to free radical scavenging. researchgate.net Research on various quinazolin-4(3H)-one derivatives confirms their antioxidant properties, which are attributed to their ability to donate a hydrogen radical or delocalize electrons to neutralize DPPH radicals. sapub.org A change in color of the DPPH solution from purple to yellow indicates potent antioxidant activity. sapub.org Furthermore, a series of 3,4-dihydroisoquinoline-3-carboxylic acid derivatives, which share structural similarities with tetrahydroquinolines, were synthesized and nearly all compounds exhibited radical scavenging capabilities against DPPH, ABTS, superoxide (B77818) anion, and nitric oxide radicals. nih.gov

Modulation of Neurological Targets (e.g., Dopamine (B1211576) Receptors, G Protein-Coupled Receptors)

Dopamine receptors, which are G protein-coupled receptors (GPCRs), are critical targets in the central nervous system. nih.govcas.cn Analogues based on the quinoline framework have been designed to modulate these receptors for potential therapeutic applications in neuropsychiatric disorders. mdpi.com Dopamine receptors are divided into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families, which primarily couple to stimulatory (Gs) or inhibitory (Gi/o) G proteins, respectively. cas.cnnih.gov

A series of novel 3,4-dihydroquinolin-2(1H)-one derivatives, structurally related to the atypical antipsychotic aripiprazole, were synthesized and evaluated as potential dopamine D2 receptor (D2R) modulators. mdpi.com These studies aim to explore the structure-activity relationships of new analogues that interact with this key neurological target. mdpi.com Additionally, certain N-(tetrahydroquinolin-1-yl) amide derivatives have been suggested to have a beneficial impact on brain disorders where neuroinflammation is a key pathological component, indicating another avenue of neurological activity for this class of compounds. mdpi.com

Enzyme and Receptor Inhibition Studies

The structural versatility of the quinoline scaffold has been leveraged to design potent inhibitors of various enzymes and receptors implicated in diseases like cancer. The 4-anilino-3-quinolinecarbonitrile framework has emerged as a particularly effective template for developing kinase inhibitors. nih.gov By modifying substituents on the 4-anilino group, the kinase specificity of these compounds can be shifted from epidermal growth factor receptor (EGFr) to other kinases such as Src and MEK. nih.gov

Building on this, novel hybrid compounds combining quinazolin-4-one and 3-cyanopyridin-2-one structures have been developed as dual inhibitors of both EGFR and the BRAFV600E mutant kinase. nih.gov Several of these hybrids showed significant inhibition of cancer cell proliferation, with two compounds demonstrating substantial dual inhibition of both target kinases. nih.gov Beyond kinases, other quinoline-related structures have shown inhibitory activity against different enzyme classes. For example, 3,4-dihydroisoquinoline-3-carboxylic acid derivatives displayed moderate inhibitory activity against D-amino acid oxidase (DAAO), acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE), enzymes relevant to neurological function. nih.gov

In Vivo Preclinical Efficacy Studies (Animal Models)

The promising in vitro results for many this compound analogues have been followed by in vivo studies to assess their efficacy in animal models of various diseases.

Efficacy in Relevant Disease Models (e.g., Cancer Xenografts, Neuroinflammation Models, Trypanosomiasis Models)

In the field of infectious diseases, the potent antifungal agent UR-9825 was tested in several animal models. It demonstrated moderate activity in a mouse model of systemic candidosis but achieved protection levels comparable to or higher than fluconazole in rat and rabbit models of the same infection. nih.gov Furthermore, it showed excellent protection in an immunocompromised rat model of disseminated aspergillosis. nih.gov In parasitology, an early lead 3-arylquinoline compound was shown to impair disease progression in a murine model of cutaneous leishmaniasis. acs.org In another study, 3-aryl-2-styryl substituted-4(3H)-quinazolinones demonstrated significant antimalarial effects in mice infected with Plasmodium berghi. nih.gov

The potential of quinoline-based compounds in neuroinflammation has also been noted. Tetrahydroquinoline derivatives have been identified as potentially beneficial in brain disorders involving microglial activation. mdpi.com In oncology, the development of kinase inhibitors based on the 4-anilinoquinazoline (B1210976) and 3-quinolinecarbonitrile (B1294724) scaffolds has led to several candidates entering clinical trials for cancer treatment, underscoring their successful preclinical in vivo evaluation. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| (1R,2R)-7-chloro-3-[2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]quinazolin-4(3H)-one (UR-9825) |

| (E)-2-(4-nitrostyryl)-3-phenylquinazolin-4(3H)-one |

| 3,4-dihydroisoquinoline-3-carboxylic acid |

| 3,4-dihydroquinolin-2(1H)-one |

| 4-anilino-3-quinolinecarbonitrile |

| Aripiprazole |

| Fluconazole |

| Itraconazole |

| Miltefosine |

| Amphotericin B |

Assessment of Selectivity and Efficacy in Preclinical Models

The therapeutic potential of analogues of this compound is critically dependent on their selectivity for the target receptor and their efficacy in relevant disease models. Preclinical investigations have focused extensively on characterizing these properties, particularly for analogues designed as selective cannabinoid receptor 2 (CB2) agonists, which are sought after for their potential to offer therapeutic benefits without the psychoactive effects associated with cannabinoid receptor 1 (CB1) activation. nih.gov

Receptor Selectivity

A primary goal in the development of these analogues has been to achieve high selectivity for the CB2 receptor over the CB1 receptor. nih.gov This selectivity is crucial for avoiding the central nervous system (CNS) side effects mediated by CB1 receptors. pnas.org The analogue AM-1241, for instance, demonstrates a significant preference for the CB2 receptor. In rodent tissue, its binding affinity (Ki) for the CB2 receptor was determined to be 3.4 ± 0.5 nM, while its affinity for the CB1 receptor was 280 ± 41 nM, indicating an 82-fold selectivity for the CB2 receptor. pnas.org Another novel CB2 agonist, A-796260, also exhibits high selectivity, with studies showing a 1380-fold and 175-fold selectivity for human and rat CB2 receptors, respectively, compared to the CB1 receptors of the same species. nih.gov

| Compound | Receptor | Binding Affinity (Ki) or Agonist Potency (EC50) | Selectivity Ratio (CB1/CB2) | Species | Reference |

|---|---|---|---|---|---|

| AM-1241 | CB2 | Ki: 3.4 ± 0.5 nM | ~82-fold | Rodent | pnas.org |

| CB1 | Ki: 280 ± 41 nM | ||||

| A-796260 | CB2 | EC50: 0.710 nM | ~1380-fold | Human | nih.gov |

| CB1 | EC50: >1000 nM | ||||

| A-796260 | CB2 | EC50: 1.63 nM | ~175-fold | Rat | nih.gov |

| CB1 | EC50: 285 nM |

Efficacy in Pain Models

Analogues of this compound have demonstrated significant efficacy across a range of preclinical pain models, including those for neuropathic and inflammatory pain. nih.govnih.gov

In a rat model of neuropathic pain involving spinal nerve ligation, AM-1241 produced a dose-dependent reversal of both tactile and thermal hypersensitivity. pnas.orgarizona.edu The analgesic effects of AM-1241 were shown to be mediated by the CB2 receptor, as they were completely blocked by the CB2-selective antagonist AM630, but were unaffected by the CB1-selective antagonist AM251. pnas.org Further confirming its CB1-independent mechanism, AM-1241 was also effective at blocking sensory hypersensitivity in mice genetically engineered to lack CB1 receptors. pnas.orgarizona.edu

The compound A-796260 has also shown efficacy in models of inflammatory, post-operative, neuropathic, and osteoarthritic (OA) pain. nih.gov In a model of inflammatory pain, its analgesic effects were significantly reversed by pretreatment with the CB2 receptor-selective antagonist SR144528, but not by CB1 or µ-opioid receptor antagonists, again confirming the specificity of its action. nih.gov These effects were achieved at exposures that did not produce significant impacts on motor activity. nih.gov

| Compound | Preclinical Model | Observed Efficacy | Mechanism Confirmation | Reference |

|---|---|---|---|---|

| AM-1241 | Spinal Nerve Ligation (Neuropathic Pain) | Reversed tactile and thermal hypersensitivity. | Effects blocked by CB2 antagonist (AM630) but not CB1 antagonist (AM251). Efficacious in CB1 knockout mice. | pnas.orgarizona.edu |

| AM-1241 | Carrageenan-induced Thermal Hypersensitivity (Inflammatory Pain) | Demonstrated antihyperalgesic effects. | Consistent with CB2 receptor activation. | nih.gov |

| A-796260 | Inflammatory, Post-operative, Neuropathic, Osteoarthritic Pain | Demonstrated analgesic activity. | Effects blocked by CB2 antagonist (SR144528) but not CB1 or µ-opioid antagonists. | nih.gov |

Efficacy in Neurodegenerative Disease Models

The therapeutic potential of these analogues extends beyond pain management. The anti-inflammatory properties associated with CB2 receptor activation have prompted investigations into their efficacy in neurodegenerative conditions. nih.gov In a transgenic mouse model of amyotrophic lateral sclerosis (ALS), the hSOD1(G93A) model, treatment with AM-1241 initiated at the onset of symptoms was effective at slowing signs of disease progression. nih.govresearchgate.net

Treatment with AM-1241 resulted in a significant extension of survival and delayed motor impairment in these mice compared to vehicle-treated controls. nih.govresearchgate.net Specifically, administration of AM-1241 at symptom onset led to a pronounced increase in the survival interval. nih.gov The loss of motor function, as assessed by performance on a rotarod, was delayed by 12.5 days in male mice treated with AM-1241. researchgate.net

| Compound | Preclinical Model | Key Efficacy Findings | Reference |

|---|---|---|---|

| AM-1241 | hSOD1(G93A) Transgenic Mouse (ALS) | Significantly extended survival interval when administered at symptom onset. | nih.gov |

| Delayed loss of motor function (rotarod performance) by 12.5 days in male mice. | researchgate.net |

These preclinical studies collectively demonstrate that analogues of this compound can be designed to be highly selective CB2 receptor agonists. This selectivity translates into significant efficacy in preclinical models of pain and neurodegenerative disease, supporting the therapeutic potential of targeting the CB2 receptor for these conditions. pnas.orgnih.gov

Mechanistic Investigations of Biological Action

Molecular Target Identification and Validation

The biological activity of a compound is defined by its interaction with specific molecular targets. For quinoline (B57606) derivatives, these targets often include enzymes and cellular receptors that are critical for cell function and proliferation.

Interaction with Key Enzymes (e.g., Kinases, DNA Topoisomerase II, Proteasomes, Glucosamine-6-phosphate Synthase)

While the broader class of quinoline derivatives has been investigated for inhibitory effects on various enzymes, specific data on the direct interaction of (3,4-Difluorophenyl)(quinolin-3-yl)methanone with kinases, proteasomes, or glucosamine-6-phosphate synthase are not extensively detailed in the current literature.

However, the quinoline core is a known pharmacophore for targeting DNA topoisomerases. nih.govmdpi.com Topoisomerases are essential enzymes that manage the topology of DNA and are validated targets for anticancer drugs. mdpi.comnih.gov For instance, novel indolo[2,3-b]quinoline derivatives have been shown to inhibit topoisomerase II activity and induce cell cycle arrest. nih.gov Similarly, pyrazolo[4,3-f]quinoline derivatives have been synthesized and evaluated as inhibitors of both topoisomerase I and IIα. mdpi.com While these findings suggest a potential mechanism for the quinoline class, direct enzymatic inhibition data for this compound remains a subject for further specific investigation.

Receptor Binding and Modulation (e.g., Dopamine (B1211576) Receptors, Serotonin (B10506) Receptors, GPCRs)

The quinoline structure is present in ligands that modulate G-protein coupled receptors (GPCRs), including dopamine and serotonin receptors, which are key targets in neuroscience and other therapeutic areas. mdpi.commdpi.com

Dopamine Receptors: Derivatives of quinoline have been explored as modulators of dopamine receptors. nih.govmdpi.com Studies on 3,4-dihydroquinolin-2(1H)-one derivatives, for example, have identified compounds with high affinity for the dopamine D2 receptor. mdpi.com The substitution pattern on associated phenyl rings can significantly influence binding affinity and selectivity for dopamine receptor subtypes like D2 and D3. nih.gov

Serotonin Receptors: The quinoline scaffold is also a key component in the development of ligands for various serotonin (5-HT) receptors. nih.govnih.gov Research has shown that 4-phenyl quinoline derivatives can bind to 5-HT1B and 5-HT2B receptors, leading to antiproliferative effects in cancer cell lines. nih.gov The specific arrangement of substituents on the quinoline and phenyl rings plays a crucial role in determining the affinity and efficacy at these receptors. nih.gov

Interactive Data Table: Representative Quinoline Derivatives and Receptor Interactions

| Compound Class | Receptor Target | Observed Effect | Reference |

|---|---|---|---|

| 4-Phenyl Quinoline Derivatives | 5-HT1B, 5-HT2B | Binding ability, Antiproliferative activity | nih.gov |

| 3,4-dihydroquinolin-2(1H)-one Derivatives | Dopamine D2 | High receptor affinity | mdpi.com |

Specific Binding Site Interactions (e.g., Colchicine (B1669291) Site on Tubulin)

A significant mechanism of action for many anticancer compounds, including numerous quinoline derivatives, is the inhibition of tubulin polymerization. tandfonline.comnih.govrsc.org These agents often bind to one of three main sites on the tubulin heterodimer: the paclitaxel (B517696) site, the vinca (B1221190) alkaloid site, or the colchicine binding site. nih.gov

The colchicine binding site is a particularly promising target for the development of new anticancer agents. tandfonline.comnih.govmdpi.com Inhibitors that bind to this site disrupt microtubule dynamics, leading to mitotic arrest and apoptosis. nih.govresearchgate.net Several studies have identified novel quinoline derivatives that act as potent inhibitors of tubulin polymerization by interacting with the colchicine binding site. tandfonline.comnih.gov Molecular docking studies have further elucidated how the quinoline moiety can fit into this binding pocket, mimicking interactions of known colchicine site inhibitors. nih.gov Given this precedent, it is plausible that this compound could exert its biological effects through a similar mechanism, although direct binding studies are needed for confirmation.

Cellular Mechanisms of Action

The interaction of a compound with its molecular target(s) initiates a cascade of cellular events that determine its ultimate biological effect, such as inhibiting cell proliferation or inducing cell death.

Induction of Cell Cycle Arrest

By disrupting microtubule function, compounds that bind to the colchicine site on tubulin typically cause cells to arrest in the G2/M phase of the cell cycle. nih.govresearchgate.net This has been demonstrated for several classes of quinoline-based tubulin inhibitors. nih.govnih.gov For example, a potent quinoline derivative was found to cause cell cycle arrest at the G2/M phase in HepG-2 cancer cells. nih.gov Another study on a compound containing a 3,4-difluorobenzyl group (structurally related to the subject compound) also showed inhibition of leukemic cell growth through cell cycle arrest. nih.gov This suggests that a primary cellular mechanism for bioactive quinoline-methanones could be the disruption of mitosis.

Induction of Apoptotic Cell Death Pathways

Prolonged cell cycle arrest, particularly at the G2/M checkpoint, often leads to the induction of apoptosis, or programmed cell death. This is a key mechanism for the efficacy of many chemotherapeutic agents. nih.gov Quinoline derivatives that inhibit tubulin polymerization have been shown to induce apoptosis. nih.govnih.govnih.gov For instance, one of the most active 4-phenyl quinoline derivatives was found to induce apoptosis in breast cancer cells. nih.gov Furthermore, a potent quinoline-based tubulin inhibitor was shown to trigger a significant apoptotic effect in liver cancer cells. nih.gov Studies on a related compound with a 3,4-difluorobenzyl moiety demonstrated that its cytotoxic effects were mediated by the activation of the intrinsic (mitochondrial) pathway of apoptosis, involving the activation of caspases 3 and 9. nih.gov

Modulation of Intracellular Signaling Pathways (e.g., PI3K/Akt/mTOR Pathway, JAK-STAT Pathway, HDAC Inhibition)

There is no specific information available from the search results indicating that this compound modulates the PI3K/Akt/mTOR pathway, the JAK-STAT pathway, or acts as an HDAC inhibitor. While other quinoline-based compounds have been investigated as inhibitors of these pathways, for instance, certain 2-phenylquinoline (B181262) derivatives as potential histone deacetylase (HDAC) inhibitors, no such activity has been specifically reported for this compound. The JAK-STAT signaling pathway is crucial for cellular processes and is a target of various therapeutic agents; however, no connection to the compound has been established. Similarly, the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival, has been a focus for the development of inhibitors containing quinoline scaffolds, but specific data for this compound is absent.

Disruption of Cell Migration and Angiogenesis

No research findings were identified that specifically link this compound to the disruption of cell migration or angiogenesis. While other novel chemical entities are often screened for such anti-angiogenic properties, there is no available data to suggest that this compound has been evaluated for or possesses such activities.

Analysis of Molecular Interactions and Binding Site Characteristics

Detailed analyses of the molecular interactions and binding site characteristics of this compound with any specific biological target are not described in the available literature. Molecular docking and simulation studies, which are crucial for understanding these interactions, have been reported for other quinoline derivatives but not for this specific compound.

Characterization of Hydrogen Bonding Networks in Ligand-Target Complexes

Without identified biological targets or structural studies of ligand-target complexes, the characterization of hydrogen bonding networks involving this compound cannot be described.

Analysis of Hydrophobic and Aromatic Interactions

Similarly, an analysis of the hydrophobic and aromatic interactions between this compound and a biological receptor is not possible due to the lack of available studies on its specific molecular targets.

Computational Chemistry and in Silico Studies

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful techniques used to predict how a ligand, such as (3,4-Difluorophenyl)(quinolin-3-yl)methanone, interacts with the binding site of a biological target, typically a protein or enzyme. These studies are fundamental in rational drug design, helping to visualize and analyze the intermolecular interactions that govern molecular recognition.

While specific docking studies for this compound are not extensively detailed in the available literature, the methodology is widely applied to quinoline (B57606) derivatives and compounds containing the 3,4-difluorophenyl moiety. uobaghdad.edu.iqnih.govnih.gov

Docking algorithms predict the preferred orientation (pose) of a ligand when bound to a target, as well as the strength of the interaction, often expressed as a binding affinity or docking score. For a molecule like this compound, these predictions are crucial. The quinoline ring can participate in π-π stacking interactions with aromatic amino acid residues, while the carbonyl group can act as a hydrogen bond acceptor. The difluorophenyl group can form hydrophobic and halogen-bond interactions.

In a study on structurally related aminothiophene derivatives, a compound containing a 3,4-difluorophenyl group was modeled, indicating that such moieties can be located in regions of the binding site that are in contact with the phospholipid bilayer, highlighting a preference for nonpolar substitution. nih.gov For quinoline derivatives targeting specific enzymes, docking simulations help identify key hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. nih.govnih.gov The estimated binding affinity (e.g., in kcal/mol) provides a quantitative measure to rank potential inhibitors. For instance, studies on novel quinoline derivatives have used docking scores to identify compounds with high inhibitory activity against various protein targets. uobaghdad.edu.iqresearchgate.net

Beyond predicting the binding pose, molecular modeling allows for a detailed analysis of how the ligand occupies the active site or binding cavity of the protein. This involves examining the volume and shape complementarity between the ligand and the target. For this compound, analysis would focus on how the planar quinoline and difluorophenyl rings fit within the cavity and which specific amino acid residues they interact with. The fluorine atoms on the phenyl ring are of particular interest as they can alter the electronic properties of the ring and participate in specific interactions, such as halogen bonds, which can enhance binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By identifying key molecular properties (descriptors), QSAR models can predict the activity of new, unsynthesized compounds.

For a class of compounds like quinoline derivatives, several types of molecular descriptors are typically found to be important for biological activity. nih.govmdpi.com While a specific QSAR model for this compound is not available, general findings for related structures suggest the importance of the following descriptors:

Electronic Descriptors: Parameters like Hammett sigma constants (σ) and partial atomic charges are crucial. The electron-withdrawing nature of the two fluorine atoms on the phenyl ring significantly influences the electron density distribution across the molecule, affecting its ability to interact with polar residues in a binding site. nih.gov

Steric Descriptors: Molar refractivity (MR) and STERIMOL parameters describe the size and shape of the molecule. The spatial arrangement of the quinoline and difluorophenyl rings is critical for fitting into the target's binding pocket. nih.gov

Illustrative QSAR Data Table for Quinoline Derivatives

| Descriptor | Coefficient | Importance |

|---|---|---|

| LogP (Lipophilicity) | +0.45 | Positive correlation with activity |

| Dipole Moment | -0.21 | Negative correlation with activity |

| Molar Refractivity (MR) | +0.15 | Positive correlation with activity |

Note: This table is for illustrative purposes and is based on general principles of QSAR studies.

Lipophilicity, commonly expressed as LogP (the logarithm of the partition coefficient between octanol (B41247) and water), is a critical parameter in QSAR studies as it governs a molecule's ability to cross cell membranes and reach its target. For many series of biologically active compounds, there is a parabolic or linear relationship between LogP and activity. The presence of two fluorine atoms in this compound increases its lipophilicity compared to an unsubstituted phenyl ring, which can enhance membrane permeability and hydrophobic interactions within a binding site, potentially increasing its biological activity. nih.gov

Density Functional Theory (DFT) Calculations and Quantum Chemical Parameter Analysis

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov It provides precise information on parameters like molecular orbital energies, charge distribution, and reactivity indices, which are fundamental to understanding a molecule's chemical behavior. researchgate.netrsc.orgresearchgate.net

DFT calculations, often performed at levels like B3LYP/6-31G, can elucidate the properties of this compound. opensciencepublications.com Key parameters derived from these calculations include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the carbonyl oxygen would be an area of negative potential, while the quinoline nitrogen and hydrogens would be regions of positive potential, indicating sites for potential intermolecular interactions.

Global Reactivity Descriptors: Parameters such as chemical hardness (η), softness (S), chemical potential (μ), and the global electrophilicity index (ω) can be calculated from HOMO and LUMO energies. These descriptors quantify the molecule's resistance to charge transfer and its propensity to accept electrons. rsc.org

Illustrative Quantum Chemical Parameters from DFT

| Parameter | Value | Unit |

|---|---|---|

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -2.1 | eV |

| HOMO-LUMO Gap (ΔE) | 4.4 | eV |

| Dipole Moment | 3.2 | Debye |

| Chemical Hardness (η) | 2.2 | eV |

Note: This table contains illustrative values typical for similar aromatic ketone structures and is not based on direct experimental or computational results for the specific compound.

Optimization of Molecular Geometry and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule, or its geometry, is fundamental to its physical and chemical properties. Computational methods, particularly Density Functional Theory (DFT), are employed to determine the most stable geometry of this compound. This process involves optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation of the molecule.

Conformational analysis further explores the different spatial arrangements of the molecule that can be achieved through the rotation of single bonds. For this compound, the key rotational freedom lies in the bond connecting the carbonyl group to the quinoline and the difluorophenyl rings. By systematically rotating these bonds and calculating the energy of each resulting conformer, a potential energy surface can be generated. This analysis helps identify the lowest energy conformers, which are the most likely to be present under physiological conditions. The identification of these stable conformers is critical as the biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional shape to interact with its biological target.

Frontier Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, representing the nucleophilic nature of the molecule. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating the electrophilic nature of the molecule.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting the reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, DFT calculations can provide the energies of the HOMO and LUMO, allowing for the prediction of its reactivity in various chemical environments.

| Parameter | Description | Predicted Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. | Indicates the nucleophilic character of the molecule. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. | Indicates the electrophilic character of the molecule. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; relates to chemical reactivity and stability. | A smaller gap suggests higher reactivity. |

Prediction of Molecular Stability

Furthermore, other quantum chemical parameters derived from DFT calculations, such as chemical hardness and softness, can provide additional insights into the stability of this compound. Chemical hardness is a measure of the molecule's resistance to deformation or change in its electron distribution, with harder molecules being less reactive. Conversely, chemical softness is the reciprocal of hardness and indicates a higher propensity for chemical reactions. These parameters are valuable in understanding the molecule's potential to maintain its structural integrity under various conditions.

In Silico ADME and Pharmacokinetic (PK) Predictions

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic predictions are essential components of modern drug discovery, allowing for the early assessment of a compound's potential to become a viable drug. These computational models use the chemical structure of a molecule to predict its behavior in the body.

Prediction of Metabolic Stability

Metabolic stability is a critical factor in determining the half-life and duration of action of a drug. The primary site of drug metabolism is the liver, where cytochrome P450 (CYP) enzymes play a major role in the biotransformation of foreign compounds. In silico models can predict the susceptibility of this compound to metabolism by various CYP isoforms. These predictions are based on identifying potential sites of metabolism on the molecule and estimating the likelihood of enzymatic reactions occurring at these sites. A molecule with high predicted metabolic stability is likely to have a longer half-life in vivo.

Estimation of Permeability (e.g., Blood-Brain Barrier Penetration, Oral Bioavailability)

A drug's ability to cross biological membranes is fundamental to its absorption and distribution. For orally administered drugs, absorption from the gastrointestinal tract is a prerequisite for reaching the systemic circulation. In silico models can predict the oral bioavailability of this compound by evaluating its physicochemical properties, such as lipophilicity, solubility, and molecular size, which are known to influence absorption.

Furthermore, for drugs targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is essential. The BBB is a highly selective barrier that protects the brain from harmful substances. Computational models can predict the BBB penetration of a compound based on its structural features. These predictions are crucial in the early stages of drug development for CNS disorders.

Prediction of Drug-Drug Interaction Potential (e.g., Cytochrome P450 Inhibition)

Drug-drug interactions can occur when one drug alters the metabolism of another, often by inhibiting or inducing CYP enzymes. Inhibition of CYP enzymes can lead to increased plasma concentrations of co-administered drugs, potentially causing toxicity. In silico models can predict the potential of this compound to inhibit major CYP isoforms, such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. These predictions are vital for assessing the safety profile of a new drug candidate and anticipating potential interactions with other medications.

| ADME/PK Parameter | Description | Predicted Significance for this compound |

|---|---|---|

| Metabolic Stability | Resistance to biotransformation by metabolic enzymes. | Determines the drug's half-life and duration of action. |

| Oral Bioavailability | The fraction of an orally administered dose that reaches systemic circulation. | Indicates the potential for oral administration. |

| Blood-Brain Barrier (BBB) Penetration | Ability to cross the BBB and enter the central nervous system. | Crucial for drugs targeting the CNS. |

| CYP450 Inhibition | Potential to inhibit cytochrome P450 enzymes. | Indicates the risk of drug-drug interactions. |

Validation of Computational Models with Experimental Data

The reliability and predictive power of computational models are contingent upon their validation against experimental results. For this compound and related quinoline derivatives, a critical step in in silico research is to ensure that theoretical predictions accurately reflect real-world chemical and biological behavior. This validation is achieved by comparing computational data with results obtained from laboratory experiments. The congruence between predicted and observed data builds confidence in the computational models, allowing them to be used for reliable prediction of molecular properties, reaction mechanisms, and biological activities.

A primary method for validating computational models involves the correlation of predicted spectroscopic properties with experimental spectra. Density Functional Theory (DFT) is a powerful tool for calculating various molecular properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-vis) absorption spectra. nih.govrsc.org In studies of quinoline derivatives, a high degree of correlation is often observed between theoretical and experimental NMR chemical shifts, which serves to confirm the accuracy of the computed molecular structures. nih.gov Similarly, Time-Dependent Density Functional Theory (TD-DFT) can predict electronic transitions, and these calculated UV-vis spectra often show a satisfactory correspondence with experimentally measured spectra. rsc.orgnih.gov This alignment between theoretical calculations and experimental data is a crucial validation step.

Table 1: Comparison of Theoretical vs. Experimental Spectroscopic Data for Representative Quinoline Derivatives

| Computational Method | Property Predicted | Experimental Method | Correlation Finding |

|---|---|---|---|

| DFT | 1H & 13C NMR Chemical Shifts | NMR Spectroscopy | High correlation between calculated and observed chemical shifts, confirming structural accuracy. nih.gov |

Another critical area of validation is the assessment of biological activity predictions. Molecular docking is a widely used computational technique to predict the binding affinity and orientation of a ligand within the active site of a protein. The results of these in silico studies are often validated by comparing the predicted binding energies or docking scores with experimentally determined biological activities, such as the half-maximal inhibitory concentration (IC₅₀). nih.gov For many quinoline derivatives, compounds that show favorable interactions and high docking scores in computational models also exhibit significant potency in in vitro biological assays. nih.govtubitak.gov.tr This corroboration between in silico predictions and in vitro results is fundamental to validating the computational approach for drug discovery and lead optimization. researchgate.netresearchgate.net

Table 2: Illustrative Correlation Between In Silico Docking Scores and Experimental Biological Activity for Quinoline Analogs

| Compound Class | Computational Target | In Silico Metric | Experimental Assay | Finding |

|---|---|---|---|---|

| Quinoline Derivatives | Epidermal Growth Factor Receptor (EGFR) | Docking Score / Binding Energy | EGFR Inhibition Assay (IC₅₀) | Compounds with strong predicted interactions and high docking scores demonstrated potent EGFR inhibition. nih.gov |

| Quinoline-based NNRTIs | HIV Reverse Transcriptase | Docking Score | HIV Reverse Transcriptase Bioassay | Docking results were verified by biological assays, with high-scoring compounds showing potent activity. nih.gov |

Furthermore, the docking protocol itself must be validated to ensure its accuracy. A standard method for this is to re-dock a co-crystallized ligand into the binding site of its corresponding protein. The accuracy of the docking protocol is then assessed by calculating the root-mean-square deviation (RMSD) between the predicted pose and the experimentally determined pose from X-ray crystallography. An RMSD value of less than 2.0 Å is generally considered to indicate a valid and reliable docking protocol. researchgate.net This procedure ensures that the computational method can accurately reproduce experimentally observed binding modes before it is used to screen novel compounds like this compound.

Future Perspectives and Research Challenges

Design and Synthesis of Novel Analogues with Optimized Biological and ADME Profiles

A primary focus for future research is the rational design and synthesis of new analogues of (3,4-Difluorophenyl)(quinolin-3-yl)methanone with improved biological activity and more favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The quinoline (B57606) scaffold is recognized for its versatility in medicinal chemistry, allowing for modifications that can enhance drug-like properties. acs.orgorientjchem.org

Strategic modifications to the quinoline core and the difluorophenyl moiety can significantly impact a compound's efficacy and pharmacokinetic profile. For instance, introducing different substituents on the quinoline ring can enhance antitumor or antibacterial activity. nih.gov Structure-activity relationship (SAR) studies have shown that the position and nature of substituents are critical. For example, hydroxyl or methoxy (B1213986) groups at position 7 of the quinoline ring have been shown to improve antitumor activity, while a fluorine atom at position 6 can enhance antibacterial properties. orientjchem.org

The synthesis of novel derivatives often involves multi-step reaction sequences. For example, the Povarov reaction is a powerful method for constructing the tetrahydroquinoline core, which can then be further modified. mdpi.comresearchgate.net Researchers have successfully synthesized various quinoline derivatives, such as those incorporating furan-2-carboxamide, oxadiazole, and other heterocyclic moieties, to explore a range of biological activities including anticancer and antimicrobial effects. mdpi.comresearchgate.netnih.gov The synthesis of these new chemical entities is often guided by the goal of improving potency and selectivity for their biological targets. researchgate.net

Table 1: Examples of Synthetic Strategies for Quinoline Derivatives

| Starting Materials | Reaction Type | Resulting Derivative Core | Reference |

| p-toluidine, benzaldehyde, trans-methyl-isoeugenol | Povarov cycloaddition / N-furoylation | N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide | mdpi.comresearchgate.net |

| 2-amino-5-bromobenzoic acid | Isotonic anhydride (B1165640) formation and subsequent reactions | Fluorinated quinoline derivatives | acs.org |

| Malonic ester, benzo[d] researchgate.netmdpi.comdioxol-5-amine | Multi-step synthesis | Quaternary amine quinolinium iodide | nih.gov |

| Anthranils, enaminones | Formal [4+2] annulation | 3-Acylquinolines | mdpi.com |

Strategies for Overcoming Metabolic Stability and Bioavailability Limitations in Drug Discovery

A significant hurdle in the development of quinoline-based drugs is achieving adequate metabolic stability and oral bioavailability. Several strategies can be employed to address these challenges. One common approach is to reduce the lipophilicity of a compound, as highly lipophilic molecules are more readily metabolized by enzymes. mdpi.com

Structural modifications are key to enhancing metabolic stability. researchgate.netcreative-bioarray.com This can involve:

Blocking Metabolic Soft Spots: Identifying and modifying sites on the molecule that are prone to metabolic breakdown. This can be achieved by replacing hydrogen atoms with deuterium (B1214612) or fluorine, or by introducing steric hindrance to shield the labile moiety. researchgate.netnih.gov The introduction of fluorine, in particular, can improve metabolic stability, potency, solubility, and absorption. acs.orgacs.org

Altering Ring Structures: Cyclization or changing the ring size can substantially improve a drug's metabolic stability. researchgate.netbohrium.com

Modifying Labile Functional Groups: Replacing a metabolically unstable group, such as an ester, with a more robust one, like an amide, can prevent rapid degradation.

Improving bioavailability often involves enhancing a compound's solubility. The introduction of flexible alkylamino side chains and alkoxy groups to the quinoline nucleus has been shown to increase water solubility and, consequently, antiproliferative activity. nih.gov Prodrug approaches, where a drug is administered in an inactive form that is converted to the active compound in the body, can also be used to circumvent formulation and delivery difficulties. creative-bioarray.comnih.gov

Exploration of Multi-Targeting Approaches for Enhanced Therapeutic Efficacy

The complexity of many diseases, such as cancer and neurodegenerative disorders, has led to a growing interest in multi-target-directed ligands (MTDLs). mdpi.commdpi.comnih.gov These are single molecules designed to interact with multiple biological targets simultaneously, which can lead to enhanced therapeutic efficacy and a lower risk of drug resistance. nih.gov The quinoline scaffold is considered a "privileged" structure for the development of such multi-target agents. mdpi.comresearchgate.net

Researchers have designed and synthesized quinoline-based hybrids that combine the quinoline core with other pharmacologically active moieties to target multiple pathways. For example, quinoline–chalcone hybrids have been investigated as potential multi-target anticancer agents. mdpi.com In the context of Alzheimer's disease, tacrine–quinoline hybrids have been developed to inhibit cholinesterase, block Aβ aggregation, and chelate metal ions. mdpi.com Other studies have focused on designing quinoline derivatives that can simultaneously inhibit multiple receptor tyrosine kinases (RTKs) like EGFR, HER-2, PDGFR-β, and VEGFR-2, which are crucial in cancer progression. nih.govnih.gov

The design of these multi-target agents often involves in silico techniques to predict their binding affinity and interactions with various biological targets. mdpi.comnih.gov

Advanced Preclinical Efficacy and Comprehensive Mechanism of Action Studies

To translate promising in vitro results into clinical success, comprehensive preclinical studies are essential. This includes evaluating the efficacy of novel this compound analogues in advanced models that more accurately mimic human disease, such as 3D cell cultures (spheroids) and patient-derived xenografts. acs.org For instance, some fluorinated quinoline derivatives have shown a significant reduction in the volume of triple-negative breast cancer 3D spheroids. acs.org

Elucidating the precise mechanism of action is another critical step. While a compound may show potent activity against a specific cancer cell line, it is crucial to understand the underlying molecular pathways it affects. nih.gov This involves identifying the specific cellular targets and understanding how the compound modulates their function to produce its therapeutic effect. For example, studies might investigate whether a compound induces apoptosis, inhibits cell proliferation, or interferes with specific signaling pathways. acs.org Molecular docking studies can provide insights into the potential binding interactions and affinities of these compounds within the active sites of their target proteins. researchgate.net

Integration of State-of-the-Art Computational and Experimental Methodologies for Rational Drug Design

The synergy between computational and experimental approaches is revolutionizing rational drug design. openmedicinalchemistryjournal.comnih.gov In silico methods are now integral to the early stages of drug discovery, allowing for the efficient screening of large compound libraries and the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. mdpi.comnih.govnih.gov

Key computational techniques used in the design of quinoline-based drugs include:

Molecular Docking: Predicts how a small molecule binds to a receptor, helping to understand interaction mechanisms and binding affinities. nih.govopenmedicinalchemistryjournal.compatsnap.com

Virtual Screening: Computationally screens large libraries of compounds to identify potential drug candidates. openmedicinalchemistryjournal.compatsnap.com

Quantitative Structure-Activity Relationship (QSAR): Develops models that correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.net

Molecular Dynamics Simulations: Simulates the movement of atoms and molecules to provide insights into the stability and behavior of drug-target complexes. nih.govpatsnap.com

De novo Drug Design:* Generates novel molecular structures with desired pharmacological properties from scratch. openmedicinalchemistryjournal.comresearchgate.net

These computational tools help to prioritize candidates for synthesis and experimental testing, thereby saving time and resources. researchgate.netresearchgate.net The integration of these in silico predictions with in vitro and in vivo experimental validation creates a powerful feedback loop for the iterative optimization of lead compounds. nih.gov

Q & A

Q. Key Variables :

How can structural ambiguities in this compound be resolved using advanced spectroscopic and crystallographic techniques?

Basic Research Question

Ambiguities in NMR or mass spectrometry data require multi-technique validation :

- ¹H/¹³C NMR : Assign peaks using 2D techniques (e.g., HSQC, HMBC) to distinguish overlapping signals from the difluorophenyl and quinoline moieties .

- X-ray crystallography : Resolve stereochemical uncertainties, as demonstrated for analogous methanones in crystallographic studies .

Example : In a related compound, (3,4-difluorophenyl)[5-(4-ethoxyphenyl)pyridinyl]methanone, ¹H NMR δ 8.79 ppm (quinoline proton) and δ 7.16 ppm (difluorophenyl protons) were confirmed via COSY and NOESY .

What strategies optimize reaction yields for derivatives of this compound in multi-step syntheses?

Advanced Research Question

Methodological Approaches :

- Protecting group chemistry : Temporarily block reactive sites on quinoline (e.g., N-oxide formation) to prevent undesired side reactions during functionalization .

- Flow chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., acylation) .

Case Study : Substituting 3,4-difluorobenzaldehyde with 3,5-difluorobenzaldehyde in a Pd-catalyzed coupling increased yield from 62% to 78% by reducing steric hindrance .

How is the biological activity of this compound evaluated in pharmacological models?

Advanced Research Question

In vitro/In vivo Protocols :

- Enzyme inhibition assays : Measure IC₅₀ against target enzymes (e.g., kinases) using fluorescence polarization .

- Pharmacokinetic profiling : Assess metabolic stability in liver microsomes and plasma protein binding via LC-MS/MS .

Example : Compound H057, a structurally related methanone, showed sedative-hypnotic effects in murine models via GABAergic modulation, validated via EEG and locomotor activity tests .

How do computational models predict the electronic and steric effects of fluorine substituents on reactivity?

Advanced Research Question

DFT/MD Simulations :

- Electrostatic potential maps : Fluorine atoms increase electron-withdrawing effects, directing electrophilic attacks to specific quinoline positions .

- Docking studies : Predict binding affinities to biological targets (e.g., receptors) by modeling π-π stacking between quinoline and aromatic residues .

Data : For 3,4-difluorobenzophenone, calculated dipole moment = 3.2 Debye (vs. 2.8 Debye for non-fluorinated analog), explaining enhanced solubility in polar solvents .

How are contradictions in spectral or crystallographic data addressed during characterization?

Advanced Research Question

Contradiction Resolution Workflow :

Validate NMR assignments using DEPT-135 and HSQC to distinguish CH₂/CH₃ groups in complex spectra .

Cross-check crystallographic data with Cambridge Structural Database (CSD) entries for bond-length/angle discrepancies .

Example : In a study of 4-(5-phenyltriazoloisoquinolinyl)benzonitrile, X-ray data resolved ambiguities in NOE correlations observed in NMR .

What is the role of fluorine substitution in modulating the photophysical properties of this compound?

Advanced Research Question

Methodology :

- UV-Vis/fluorescence spectroscopy : Fluorine atoms redshift absorption maxima (λmax) due to enhanced conjugation .

- TD-DFT calculations : Predict excited-state behavior, such as charge-transfer transitions between quinoline and difluorophenyl groups .

Data : Analogous difluorinated benzophenones exhibit λmax = 320 nm (vs. 290 nm for non-fluorinated), with quantum yield Φ = 0.45 in ethanol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.